![molecular formula C6H12ClNO2S B1375887 Butyl [(chlorosulfanyl)methyl]carbamate CAS No. 64831-38-5](/img/structure/B1375887.png)
Butyl [(chlorosulfanyl)methyl]carbamate
概要
説明
Butyl [(chlorosulfanyl)methyl]carbamate is a chemical compound with the molecular formula C7H14ClNO2S. It is a colorless liquid with a pungent odor and is commonly used in the manufacturing of various products, including pesticides, herbicides, and pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
Butyl [(chlorosulfanyl)methyl]carbamate can be synthesized through a three-component coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and tetrabutylammonium iodide (TBAI). This method offers mild reaction conditions and short reaction times, avoiding N-alkylation of the amine and overalkylation of the carbamate .
Industrial Production Methods
Industrial production methods for this compound typically involve the use of large-scale organic synthesis techniques. These methods often employ similar reaction conditions as those used in laboratory synthesis but are optimized for higher yields and efficiency.
化学反応の分析
Types of Reactions
Butyl [(chlorosulfanyl)methyl]carbamate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include strong acids like trifluoroacetic acid, catalytic hydrogenation reagents like palladium on carbon (Pd-C), and bases like piperidine .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce sulfonyl derivatives, while reduction reactions may yield amine derivatives.
科学的研究の応用
Butyl [(chlorosulfanyl)methyl]carbamate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis to create new compounds.
Biology: It is used in the study of enzyme mechanisms and protein interactions.
Medicine: It is used in the development of pharmaceuticals and as a potential therapeutic agent.
Industry: It is used in the production of pesticides and herbicides.
作用機序
The mechanism of action of butyl [(chlorosulfanyl)methyl]carbamate involves the protection of amine groups through the formation of carbamate groups. This protection is achieved using reagents like di-tert-butyl dicarbonate (Boc2O), which forms a tetrahedral intermediate that eventually leads to the formation of the protected amine .
類似化合物との比較
Similar Compounds
Similar compounds to butyl [(chlorosulfanyl)methyl]carbamate include:
- tert-Butyl carbamate
- tert-Butyl (phenylmethylene)carbamate
- tert-Butyl (4-aminocyclohexyl)carbamate
- tert-Butyl benzyl (4-hydroxybutyl)carbamate
Uniqueness
This compound is unique due to its specific molecular structure, which includes a chlorosulfanyl group. This structural feature imparts distinct chemical properties and reactivity, making it valuable in various applications, particularly in the synthesis of complex organic molecules.
特性
IUPAC Name |
butyl N-(chlorosulfanylmethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClNO2S/c1-2-3-4-10-6(9)8-5-11-7/h2-5H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADTJKNZWOPGDLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)NCSCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50801180 | |
| Record name | Butyl [(chlorosulfanyl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50801180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64831-38-5 | |
| Record name | Butyl [(chlorosulfanyl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50801180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


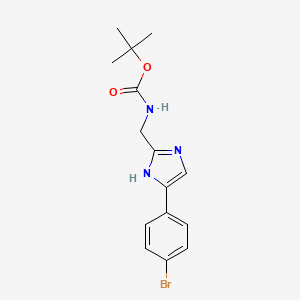
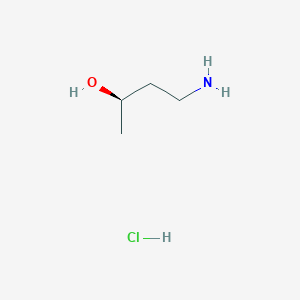
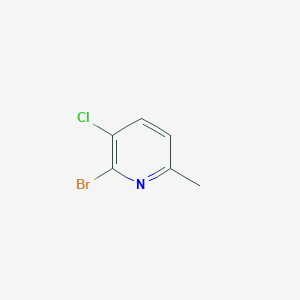
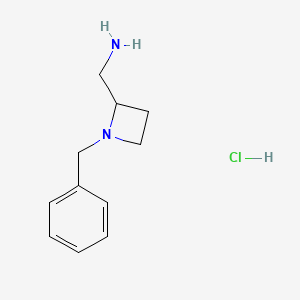
![7-Bromo-3-(4-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1375811.png)
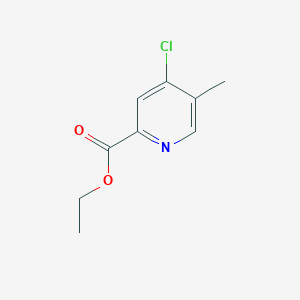

![1-(6-Chloro-1H-pyrrolo[3,2-c]pyridin-3-yl)ethanone](/img/structure/B1375817.png)
![(4,8-dioctoxy-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl)-trimethylstannane](/img/structure/B1375818.png)
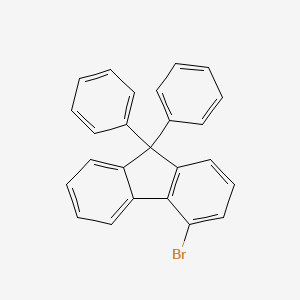
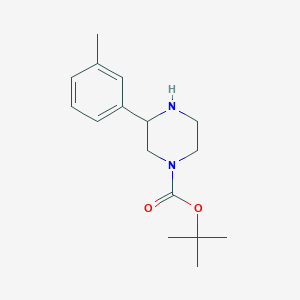


![2,3,6,7-Tetramethylpyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B1375826.png)
